molecular formula C17H18FNO3 B6671405 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide

Cat. No.: B6671405
M. Wt: 303.33 g/mol
InChI Key: SSQRTFJQOKZSFO-BBRMVZONSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-11-6-8-21-15(11)17(20)19-10-13-7-9-22-16(13)12-2-4-14(18)5-3-12/h2-6,8,13,16H,7,9-10H2,1H3,(H,19,20)/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQRTFJQOKZSFO-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Coupling with the Furan Carboxamide: The final step involves coupling the oxolane intermediate with a furan carboxamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s properties are explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms in living systems.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide
  • N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide

Uniqueness

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-methylfuran-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.

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